molecular formula C18H19N3O3 B2586341 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide CAS No. 1903163-13-2

6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide

Katalognummer B2586341
CAS-Nummer: 1903163-13-2
Molekulargewicht: 325.368
InChI-Schlüssel: JOCYKTBBGAYTOI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide is a useful research compound. Its molecular formula is C18H19N3O3 and its molecular weight is 325.368. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Compounds structurally related to 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide have demonstrated notable antimicrobial properties. Patel and Shaikh (2010) synthesized compounds similar in structure and found them effective against a range of bacteria and fungi, suggesting potential applications in treating infections (Patel & Shaikh, 2010).

Complexation and Reduction

Newkome and Marston (1983) explored the complexation and reduction properties of nicotinic acid crown ethers, which are related to the chemical structure . Their research contributes to the understanding of the chemical behavior of such compounds, indicating potential for diverse chemical applications (Newkome & Marston, 1983).

Structural and Energetic Analysis in Pharmaceuticals

Jarzembska et al. (2017) conducted a study on molecular assemblies involving compounds like nicotinamide, highlighting their interaction patterns and energetic features. This research has implications for pharmaceutical design and drug-delivery systems (Jarzembska et al., 2017).

Synthesis of 1,4-Benzoxazepines

Katritzky et al. (2001) synthesized 1,4-benzoxazepines from compounds structurally related to 6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide. This research contributes to the field of organic chemistry, particularly in the synthesis of novel compounds (Katritzky et al., 2001).

Influence on Solubility and Permeation

Nicoli et al. (2008) investigated the effects of nicotinamide on the solubility and permeation of certain compounds. This research has potential implications in the formulation of drugs and cosmetic products (Nicoli et al., 2008).

Purine Metabolism in Biological Systems

Krakoff (1964) studied the influence of nicotinamide derivatives on purine metabolism, shedding light on metabolic processes in organisms. This could have implications for understanding metabolic disorders and designing relevant treatments (Krakoff, 1964).

Gastric Mucosal Defense

Brzozowski et al. (2008) explored the effects of 1-methylnicotinamide on gastric mucosal defense. Their findings suggest potential therapeutic applications for gastric lesions and related disorders (Brzozowski et al., 2008).

Therapeutic Potential in TRPV1 Antagonism

Westaway et al. (2008) synthesized and analyzed 6-phenylnicotinamide derivatives as TRPV1 antagonists. This research indicates potential therapeutic applications in pain management (Westaway et al., 2008).

Eigenschaften

IUPAC Name

6-methyl-N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3/c1-13-6-7-14(10-20-13)18(23)19-8-9-21-11-15-4-2-3-5-16(15)24-12-17(21)22/h2-7,10H,8-9,11-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCYKTBBGAYTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.